molecular formula C7H13N3 B1348822 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine CAS No. 514801-21-9

1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine

Cat. No.: B1348822
CAS No.: 514801-21-9
M. Wt: 139.2 g/mol
InChI Key: GVBFGLTZOPGOSB-UHFFFAOYSA-N
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Description

1-(1,5-Dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a dimethyl-substituted pyrazole ring and a methylmethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine typically involves the reaction of 1,5-dimethyl-1H-pyrazole with N-methylmethanamine. One common method is the nucleophilic substitution reaction where the pyrazole ring is activated by a suitable leaving group, such as a halide, and then reacted with N-methylmethanamine under basic conditions. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol, and the temperature is maintained at room temperature to slightly elevated temperatures to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents may also be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(1,5-Dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylmethanamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like ether or tetrahydrofuran under an inert atmosphere.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents like ethanol or acetonitrile, often with the addition of a base to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, reduction may produce reduced pyrazole derivatives, and substitution reactions can result in a variety of substituted pyrazole compounds.

Scientific Research Applications

1-(1,5-Dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex pyrazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(1,5-Dimethyl-1H-pyrazol-4-yl)-N-(4-methoxybenzyl)methanamine: This compound has a similar pyrazole structure but with a methoxybenzyl group instead of a methylmethanamine group.

    1-(1,5-Dimethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione: Another pyrazole derivative with a trifluorobutane-1,3-dione group.

Uniqueness

1-(1,5-Dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a dimethyl-substituted pyrazole ring and a methylmethanamine group makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-(1,5-dimethylpyrazol-4-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-6-7(4-8-2)5-9-10(6)3/h5,8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBFGLTZOPGOSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40341444
Record name 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

514801-21-9
Record name 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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